Ferrous calcium citrate

Description

Properties

CAS No. |

53684-61-0 |

|---|---|

Molecular Formula |

C12H10Ca2FeO14 |

Molecular Weight |

514.20 g/mol |

IUPAC Name |

dicalcium;bis(2-hydroxypropane-1,2,3-tricarboxylate);iron(2+) |

InChI |

InChI=1S/2C6H8O7.2Ca.Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChI Key |

HSBFYEQJGSVAJW-UHFFFAOYSA-H |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca+2].[Fe+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ferrous Calcium Citrate: Structure, Properties, and Applications

Abstract

Ferrous calcium citrate is a unique chelated mineral complex that serves as a dual source of both iron and calcium. Its chemical structure confers notable stability and bioavailability, positioning it as a preferred compound in the formulation of nutritional supplements and pharmaceuticals for the management of iron deficiency anemia. This guide provides a comprehensive technical overview of ferrous calcium citrate, delving into its chemical structure, physicochemical properties, synthesis, analytical methodologies, and mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with authoritative data to serve as a definitive resource on the compound.

Introduction: The Rationale for a Dual-Action Hematinic

Iron deficiency anemia remains a significant global health challenge, particularly affecting pregnant women, young children, and individuals with chronic diseases.[1][2] The therapeutic mainstay, oral iron supplementation, is often challenged by poor patient compliance due to gastrointestinal side effects such as constipation, nausea, and gastric irritation.[1] Furthermore, the bioavailability of traditional iron salts can be compromised by dietary inhibitors like phytates and phosphates.

Ferrous calcium citrate emerges as a scientifically engineered solution to these challenges. It is a complex salt designed to enhance iron absorption and improve tolerability.[1] By chelating ferrous iron and calcium with citrate, this compound offers a stable, tasteless, and highly bioavailable formulation.[3][4] Notably, the citrate component plays an active role in mitigating the inhibitory effects of dietary components, thereby enhancing iron uptake.[1] This guide will explore the multifaceted nature of ferrous calcium citrate, from its molecular architecture to its clinical efficacy.

Chemical Structure and Nomenclature

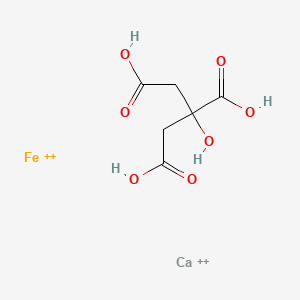

Ferrous calcium citrate is a complex coordination compound. Its precise structure involves the chelation of ferrous (Fe²⁺) and calcium (Ca²⁺) ions by citrate anions.

The proposed structure suggests that the ferrous and calcium ions are coordinated with the carboxyl and hydroxyl groups of the citrate molecules. A hydrated form, Fe(CaC₆H₅O₇)₂·4H₂O, has also been described, where water molecules are bound by coordinate covalencies to the metal atoms.[3] This hydration is critical to its stability.

Caption: Proposed coordination structure of Ferrous Calcium Citrate.

Physicochemical Properties

The unique properties of ferrous calcium citrate are a direct consequence of its complex structure. These properties are critical for its formulation into stable and effective dosage forms.

| Property | Description | Reference(s) |

| Appearance | A tasteless, colorless to celadon or white crystalline powder. | [3][4][9] |

| Stability | Highly stable against air oxidation. The ferrous (Fe²⁺) content remains substantially unchanged after six months of storage in air at room temperature away from direct light.[3] | [3][4] |

| Hydration | The hydrated complex contains four molecules of water. Removal of this bound water leads to spontaneous auto-oxidation of the ferrous iron to the ferric state.[3] | [3] |

| Solubility | Soluble in aqueous solutions. The citrate chelation enhances the solubility of the iron. | [10] |

| Percent Composition | C: 28.03%, H: 1.96%, Ca: 15.59%, Fe: 10.86%, O: 43.56% | [4] |

Expert Insight: The stability of the ferrous state is a cornerstone of this compound's efficacy. Oxidation to the ferric (Fe³⁺) state would significantly reduce its bioavailability, as non-heme iron is primarily absorbed in the ferrous form. The integral role of the water of hydration in maintaining this stability underscores the need for controlled storage conditions during drug product manufacturing and storage.

Synthesis and Manufacturing Process

The synthesis of ferrous calcium citrate is a multi-step process that requires precise control of reaction conditions to ensure the formation of the desired stable complex. A common method involves the reaction of mono-calcium citrate with metallic iron.[3]

Step-by-Step Synthesis Protocol:

-

Preparation of Mono-Calcium Citrate: An aqueous solution of citric acid is reacted with an equimolar amount of a calcium base, such as calcium carbonate (CaCO₃), calcium oxide (CaO), or calcium hydroxide (Ca(OH)₂). This reaction forms the mono-calcium salt of citric acid.

-

Reaction with Metallic Iron: Metallic iron (in a powdered or fine form to maximize surface area) is added to the solution of mono-calcium citrate.

-

Complex Formation and Precipitation: The mixture is heated, often under reflux conditions, to facilitate the reaction. During this step, the ferrous calcium citrate complex is formed and, due to its limited solubility under these conditions, precipitates out of the solution.[3][11] The pH of the solution is a critical parameter and should be maintained between 2 and 5 to prevent the dissolution of the product at lower pH or the hydrolysis of the ferrous salt at higher pH.[11]

-

Isolation and Purification: The precipitated complex is then isolated from the reaction mixture by filtration.

-

Washing and Drying: The collected solid is washed to remove any unreacted starting materials or by-products and then dried under controlled conditions to yield the final crystalline powder.

Caption: General workflow for the synthesis of Ferrous Calcium Citrate.

Analytical Methodologies for Quality Control

Ensuring the quality, purity, and potency of ferrous calcium citrate requires a robust analytical framework. The self-validating nature of these protocols is crucial for regulatory compliance and product safety.

Key Analytical Tests:

-

Assay for Iron and Calcium: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are standard methods for accurately quantifying the total iron and calcium content.

-

Determination of Ferrous/Ferric Iron Ratio: Differentiating between the two oxidation states of iron is critical. A common method involves a solvent extraction technique where Fe³⁺ is selectively extracted, followed by analysis of both phases by ICP-MS.[12] Alternatively, colorimetric methods using reagents like ferrozine, which specifically complexes with Fe²⁺, can be employed.[12]

-

Identification: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the compound by its characteristic absorption bands corresponding to the citrate functional groups and their coordination to the metal ions.

-

Loss on Drying: This test determines the amount of water and other volatile matter in the sample. It is performed by drying a sample at a specified temperature (e.g., 150°C for 4 hours) until a constant weight is achieved.[13] This is particularly important for verifying the presence of the essential water of hydration.

-

Heavy Metals and Lead: Tests for heavy metals are crucial safety requirements. Specific methods for lead determination involve dissolving the sample and using colorimetric or spectroscopic techniques to quantify the lead content against a standard.[13]

Example Protocol: Determination of Lead Content

This protocol is adapted from standard pharmacopeial methods for related compounds.[13]

-

Test Preparation: Accurately weigh and dissolve 0.5 g of ferrous calcium citrate in 20 mL of 3N hydrochloric acid. Evaporate the solution on a steam bath to a volume of about 10 mL. Dilute with water to approximately 20 mL and cool to room temperature.

-

Standard Preparation: Prepare a standard solution containing a known concentration of lead (e.g., 5 µg of Pb).

-

Procedure: a. Transfer the Test Preparation to a suitable vessel. b. Add 6 mL of Ammonium Citrate Solution and 2 mL of Hydroxylamine Hydrochloride Solution. c. Add 2 drops of phenol red indicator. Adjust the solution to be just alkaline (red color) by adding ammonium hydroxide. d. Cool the solution and add 2 mL of Potassium Cyanide Solution. e. Immediately extract the solution with 5 mL portions of Dithizone Extraction Solution until the dithizone solution retains its green color. f. Combine the extracts and compare the color with the standard prepared similarly.

Caption: Proposed mechanism of Ferrous Calcium Citrate absorption.

Clinical Efficacy and Applications

Ferrous calcium citrate is primarily used as a hematinic for the treatment and prevention of iron deficiency anemia. [7][14]Its efficacy has been demonstrated in several studies, particularly in comparison to other common iron salts.

-

Superior Hemoglobin Increase: A study comparing ferrous calcium citrate with ferrous ascorbate in anemic pregnant women found that ferrous calcium citrate resulted in a better increase in hemoglobin levels. [7]* Improved Tolerability: The same study, along with others, noted a lower proportion of side effects with ferrous calcium citrate compared to ferrous ascorbate. [1][7]This is attributed to the multi-drug delivery system preparation which can ensure iron delivery in the duodenum with minimal gastric irritation. [1]* Enhanced Absorption in Specific Populations: Research in patients with Crohn's disease showed that ferrous calcium citrate was absorbed significantly better than iron bisglycinate, suggesting it may be particularly effective in individuals with inflammatory bowel conditions that affect nutrient absorption. [15]* Combined Supplementation: It serves as an effective source for both iron and calcium. Studies in pregnant women showed that the calcium from the complex was well-utilized, comparable to conventional calcium supplements. [3]

Conclusion

Ferrous calcium citrate represents a significant advancement in oral iron therapy. Its scientifically designed chelated structure provides exceptional stability to the ferrous ion, while the citrate moiety actively enhances bioavailability by mitigating the effects of dietary inhibitors. This results in a compound with proven clinical efficacy for raising hemoglobin levels and a superior side effect profile compared to many traditional iron salts. For drug development professionals and researchers, ferrous calcium citrate offers a reliable, well-characterized, and patient-friendly option for addressing the widespread problem of iron deficiency anemia.

References

-

Ferrous Calcium Citrate+folic Acid: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]

- Oroshnik, W. (1957). Ferrous calcium citrate complex. U.S.

-

Ferrous calcium citrate. PubChem. [Link]

-

Zimmermann, M. B., et al. (2006). Ferrous calcium citrate is absorbed better than iron bisglycinate in patients with Crohn's disease, but not in healthy controls. Digestive Diseases and Sciences, 51(5), 942-945. [Link]

-

Calcium Ferrous Citrate. The Merck Index Online. [Link]

-

Reddy, S. et al. (2020). Comparative evaluation of efficacy of ferrous ascorbate and ferrous calcium citrate prepared in multidrug delivery system on haemoglobin status in anaemic pregnant women. International Journal of Basic & Clinical Pharmacology, 9(12), 1835-1840. [Link]

-

Ferrous Calcium Citrate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]

-

Ferrous Calcium Citrate - Molecular Formula C12h10ca2feo14. Tradeindia. [Link]

-

Ferrous Calcium Citrate, CAS 2338 05 8 & 3522 50 7 Wholesale. Forward Science. [Link]

-

Ferric Citrate. WBCIL. [Link]

-

Al-Ghobashy, M. A., et al. (2016). The effect of ferrous ions, calcium ions and citric acid on absorption of ciprofloxacin across caco-2 cells: practical and structural approach. Pharmaceutical Development and Technology, 21(6), 743-751. [Link]

-

Cook, J. D., et al. (1991). Calcium supplementation: effect on iron absorption. The American Journal of Clinical Nutrition, 53(1), 106-111. [Link]

-

FERROUS CALCIUM CITRATE EQUIVALENT TO IRON 10MG,FOLIC ACID...0.3MG. Lifevisionindia. [Link]

- Re M. S. (1963). Method of making ferrous citrate. U.S.

-

Field, T. B., et al. (1974). Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry, 52(17), 3119-3123. [Link]

-

Wang, Z., et al. (2010). Determination of ferrous and ferric iron in aqueous biological solutions. Talanta, 81(3), 859-865. [Link]

-

Comparative evaluation of efficacy of ferrous ascorbate and ferrous calcium citrate prepared in multidrug delivery system on haemoglobin status in anaemic pregnant women. ResearchGate. [Link]

-

Method of Analysis for Calcium Citrate. Pharmaguideline. [Link]

Sources

- 1. ijpccr.com [ijpccr.com]

- 2. researchgate.net [researchgate.net]

- 3. US2812344A - Ferrous calcium citrate complex - Google Patents [patents.google.com]

- 4. Calcium Ferrous Citrate [drugfuture.com]

- 5. Ferrous calcium citrate | C12H10Ca2FeO14 | CID 10097975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ferrous Calcium Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. globalcalcium.com [globalcalcium.com]

- 8. Ferrous Calcium Citrate - Molecular Formula C12H10Ca2FeO14 | Chemical Composition of Ferrous Calcium Citrate - Molecular Formula C12h10ca2feo14 | Chemical Composition Of Ferrous Calcium Citrate at Best Price in Mumbai | A. B. Enterprises [tradeindia.com]

- 9. Ferrous Calcium Citrate, CAS 2338 05 8 & 3522 50 7 Wholesale | Forward Science [chemfw.com]

- 10. wbcil.com [wbcil.com]

- 11. US3091626A - Method of making ferrous citrate - Google Patents [patents.google.com]

- 12. Determination of ferrous and ferric iron in aqueous biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]

- 14. Ferrous Calcium Citrate+folic Acid: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 15. Ferrus calcium citrate is absorbed better than iron bisglycinate in patients with Crohn's disease, but not in healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of ferrous calcium citrate from precursors

An In-depth Technical Guide on the Synthesis of Ferrous Calcium Citrate from Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of ferrous calcium citrate, a stable and bioavailable dual-source nutritional supplement for iron and calcium. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind precursor selection, and the critical parameters that govern the successful formation of this complex. We will explore validated synthesis pathways, provide detailed experimental protocols, and outline essential analytical techniques for characterization and quality control. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights required to produce high-purity ferrous calcium citrate for therapeutic applications.

Part 1: Introduction to Ferrous Calcium Citrate

Chemical Identity and Significance

Ferrous calcium citrate is a complex salt with the molecular formula C₁₂H₁₀Ca₂FeO₁₄ and a molecular weight of approximately 514.20 g/mol [1][2][3]. Identified by CAS Number 7600-56-8, it is recognized for its therapeutic efficacy as an oral supplement to address iron deficiency anemia, particularly in vulnerable populations such as pregnant women[1][4]. The compound is designed to provide both essential minerals—iron in its more readily absorbed ferrous (Fe²⁺) state and calcium—in a single, stable molecular entity.

Rationale for Synthesis: Advantages over Conventional Iron and Calcium Supplements

The development of ferrous calcium citrate was driven by the need to overcome the limitations of traditional iron supplements, such as ferrous sulfate, which are often associated with poor gastrointestinal tolerability and taste issues[5]. Furthermore, the co-administration of calcium and iron supplements can be counterproductive, as certain calcium salts are known to inhibit iron absorption[6].

Ferrous calcium citrate offers several distinct advantages:

-

Enhanced Stability : The chelated structure protects the ferrous iron from oxidation to the less bioavailable ferric (Fe³⁺) state, even during storage in air[5].

-

Improved Tolerability : It is described as a tasteless powder, and clinical comparisons have shown it to result in fewer gastrointestinal side effects compared to other iron preparations like ferrous ascorbate[4][5].

-

Optimized Absorption : The unique structure is believed to facilitate superior iron uptake. Upon dissociation, the calcium citrate moiety can bind to dietary inhibitors of iron absorption, such as phytates and phosphates, thereby minimizing their negative impact[4].

Part 2: Core Principles of Synthesis

The synthesis of ferrous calcium citrate is a multi-step process rooted in acid-base and chelation chemistry. The selection of precursors and the control of reaction conditions are paramount to achieving a high yield of a pure, stable product.

Precursor Selection and Stoichiometry

-

Iron Source : The most effective and commonly cited precursor for the iron component is metallic iron in a reduced, powdered form (ferrum reductum)[5][7][8]. This choice is critical because it directly provides iron in the desired ferrous (Fe⁰, which is then oxidized to Fe²⁺) state, minimizing the risk of starting with or forming ferric impurities. While ferrous salts like ferrous sulfate are used in other citrate syntheses, they can introduce counter-ions (sulfate) that may need to be removed and are more susceptible to oxidation[9][10].

-

Calcium Source : Calcium carbonate (CaCO₃) is a preferred precursor due to its high purity, stability, and predictable reactivity with citric acid[5][8]. The reaction produces carbon dioxide, which can help create a protective, oxygen-deficient atmosphere over the reaction mixture[8]. Other calcium bases such as calcium hydroxide or calcium oxide can also be used[5].

-

The Citrate Ligand : Citric acid (C₆H₈O₇) serves as the chelating agent that brings the iron and calcium ions together into a stable complex. As a tricarboxylic acid, it possesses multiple coordination sites, enabling the formation of the intricate structure of ferrous calcium citrate[11][12].

Key Reaction Pathways and Mechanisms

Two primary synthesis routes have been described in the literature, differing in the sequence of precursor reactions.

-

Pathway A: Mono-Calcium Citrate Intermediate Route : This is a well-documented and reliable method[5]. It involves the initial formation of mono-calcium citrate in solution, followed by the introduction of metallic iron to form the final complex. The causality is clear: by pre-reacting citric acid with a stoichiometric amount of calcium carbonate, we create a specific soluble intermediate that is primed to react with the metallic iron.

-

Step 1: Formation of Mono-Calcium Citrate. 2C₆H₈O₇ + CaCO₃ → Ca(C₆H₇O₇)₂ + H₂O + CO₂

-

Step 2: Complexation with Iron. Ca(C₆H₇O₇)₂ + Fe → Fe(CaC₆H₅O₇)₂ + H₂ (Simplified Representation)

-

-

Pathway B: Acid Ferro-Citrate Intermediate Route : An alternative approach involves first reacting citric acid with metallic iron to produce an acid ferro-citrate intermediate. This is subsequently neutralized and complexed by the addition of a calcium salt[7][8].

The following diagram illustrates the logical flow of the preferred Mono-Calcium Citrate Intermediate Route (Pathway A).

Caption: Logical flow for the synthesis of ferrous calcium citrate via the mono-calcium citrate intermediate pathway.

Part 3: Experimental Protocols for Synthesis

This section provides a detailed, self-validating protocol adapted from authoritative sources for the synthesis of ferrous calcium citrate via the mono-calcium citrate intermediate route[5].

Protocol A: Synthesis via Mono-Calcium Citrate Intermediate

This protocol is designed to yield a stable, crystalline ferrous calcium citrate complex, specifically Fe(CaC₆H₅O₇)₂·4H₂O[5].

| Reagent | Molecular Weight ( g/mol ) | Moles | Quantity | Role |

| Citric Acid Monohydrate | 210.14 | 2.0 | 420 g | Ligand Source |

| Calcium Carbonate | 100.09 | 2.0 | 200 g | Calcium Source |

| Reduced Iron Powder | 55.85 | 1.03 | 57.3 g | Iron Source |

| Deionized Water | 18.02 | - | 4.0 L | Solvent |

| Isopropanol | 60.10 | - | As needed | Washing Agent |

-

Preparation of Citric Acid Solution : Dissolve 420 g of citric acid monohydrate in 3.0 L of deionized water in a suitable reaction vessel equipped with a mechanical stirrer and a reflux condenser.

-

Preparation of Calcium Carbonate Suspension : Suspend 200 g of finely powdered calcium carbonate in 1.0 L of deionized water.

-

Formation of Mono-Calcium Citrate : While rapidly stirring the citric acid solution at room temperature, slowly add the calcium carbonate suspension. The evolution of CO₂ gas will be observed. Continue stirring for approximately 30 minutes after the addition is complete. The turbidity of the mixture should decrease significantly as the soluble mono-calcium citrate forms.

-

Introduction of Iron : Slowly add 57.3 g of reduced iron powder to the reaction mixture while maintaining rapid stirring.

-

Reaction and Complexation : As quickly as possible, heat the mixture to boiling and maintain a gentle reflux for five hours with continuous stirring. This step is critical for driving the complexation reaction to completion.

-

Isolation of Product : While the mixture is still hot, filter the contents through a suitable funnel. The product is the solid material collected on the filter.

-

Washing and Purification : Wash the collected solid thoroughly with hot deionized water, followed by a wash with isopropanol to remove residual water and soluble impurities.

-

Drying : Dry the final product at room temperature in a desiccator at atmospheric pressure. The expected yield is approximately 510 g of a colorless, crystalline powder[5].

Sources

- 1. globalcalcium.com [globalcalcium.com]

- 2. Ferrous calcium citrate | C12H10Ca2FeO14 | CID 10097975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. ijpccr.com [ijpccr.com]

- 5. US2812344A - Ferrous calcium citrate complex - Google Patents [patents.google.com]

- 6. Calcium supplementation: effect on iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GB682724A - Process for the manufacture of ferro-calcium-citrate - Google Patents [patents.google.com]

- 8. US2621201A - Manufacture of ferro-calcium-citrate - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. US3091626A - Method of making ferrous citrate - Google Patents [patents.google.com]

- 11. quora.com [quora.com]

- 12. Engineering Scaling Removal Using Citric Acid - Activity - TeachEngineering [teachengineering.org]

Ferrous Calcium Citrate (CAS 7600-56-8): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Ferrous calcium citrate (FCC), registered under CAS 7600-56-8, is a unique dual-nutrient complex designed to deliver both iron and calcium. This technical guide provides an in-depth analysis for researchers and pharmaceutical scientists, covering its fundamental physicochemical properties, synthesis protocols, robust analytical characterization methods, and pertinent in vitro evaluation models. The narrative emphasizes the scientific rationale behind experimental choices, offering a framework for the development and quality control of FCC as a therapeutic agent for treating mineral deficiencies.

Introduction: Overcoming the Iron-Calcium Antagonism

Iron deficiency anemia and inadequate calcium intake are pervasive global health issues, particularly affecting pregnant women and developing children. A significant challenge in combined supplementation is the well-documented inhibitory effect of calcium on iron absorption.[1] Ferrous calcium citrate was developed as a novel solution to this problem. It is a stable, therapeutic compound that provides both essential minerals in a single molecular entity.[1] This design aims to mitigate the antagonistic interaction observed with the co-administration of separate iron and calcium salts, potentially improving bioavailability and patient outcomes. Clinical studies have suggested that ferrous calcium citrate can lead to a better increase in hemoglobin levels with fewer side effects compared to other iron preparations like ferrous ascorbate, making it a compound of significant interest.[2][3][4]

Physicochemical Properties and Structure

A thorough understanding of the material's intrinsic properties is the foundation for effective formulation and application.

Chemical Structure and Composition

Ferrous calcium citrate is a complex salt in which ferrous iron (Fe²⁺) and calcium (Ca²⁺) are coordinated with citrate anions.[1][5] The precise structure can be represented as a chelate, enhancing the stability of the ferrous ion. A commonly referenced empirical formula is C₁₂H₁₀Ca₂FeO₁₄, corresponding to a molecular weight of approximately 514.20 g/mol .[2][3][5][6] Another described form is Fe(CaC₆H₅O₇)₂·4H₂O, which includes four molecules of water bound by coordinate covalencies.[1]

Diagram: Proposed Coordination Structure of Ferrous Calcium Citrate

Caption: Putative chelation of Fe²⁺ and Ca²⁺ ions by the citrate ligand.

Key Physicochemical Data

This table summarizes the critical properties that influence handling, formulation, and stability.

| Property | Value / Description | Significance in Drug Development |

| CAS Number | 7600-56-8 | Unique identifier for regulatory and research purposes.[2][7] |

| Molecular Formula | C₁₂H₁₀Ca₂FeO₁₄ (representative) | Defines molecular weight for dosage and elemental content calculations.[5] |

| Molecular Weight | ~514.20 g/mol | Essential for formulating precise dosages.[2][5][6] |

| Appearance | Tasteless, crystalline powder.[1] | Important for patient compliance and initial quality assessment. |

| Solubility | Sparingly soluble in water. | Affects dissolution rate, bioavailability, and choice of dosage form (e.g., suspension). |

| Stability | Stable in dry form but susceptible to oxidation of Fe²⁺ to Fe³⁺ upon exposure to moisture and light.[1] | Dictates the need for protective packaging and controlled storage conditions. |

Synthesis and Manufacturing Considerations

The synthesis method directly impacts the final product's purity, stability, and performance. A common approach is controlled precipitation.

Synthesis Workflow: Controlled Precipitation

This workflow outlines the key stages for producing high-purity Ferrous Calcium Citrate.

Diagram: Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis of Ferrous Calcium Citrate.

Detailed Synthesis Protocol

This protocol is adapted from established methods for preparing ferrous citrate salts, ensuring high yield and purity.[1][8]

Objective: To synthesize Ferrous Calcium Citrate via a controlled precipitation reaction.

Materials:

-

Citric Acid

-

Calcium Carbonate (or other calcium base)

-

Metallic Iron (fine powder)

-

Deionized Water

-

Nitrogen gas supply

Equipment:

-

Jacketed glass reactor with overhead stirrer and reflux condenser

-

Calibrated pH probe

-

Heating mantle

-

Buchner funnel and vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Prepare Mono-calcium Citrate: React citric acid with an equimolar amount of a calcium base (e.g., calcium carbonate) in deionized water to form a solution of mono-calcium citrate.[1]

-

Establish Inert Atmosphere: Purge the reactor containing the mono-calcium citrate solution with nitrogen gas to remove oxygen, which can oxidize the desired ferrous (Fe²⁺) product to the ferric (Fe³⁺) state.

-

Reaction: Add metallic iron powder to the solution.[1]

-

pH Control (Critical Step): Adjust the pH of the reaction mixture to be within the range of 2.0 to 4.0. This range is critical; a pH below 2 can cause the product to redissolve, while a pH above 5 can lead to hydrolysis of the ferrous salt, reducing yield.[8]

-

Precipitation: Heat the mixture under reflux to facilitate the reaction, leading to the formation and precipitation of the crystalline Ferrous Calcium Citrate complex.[1][8]

-

Isolation: Cool the mixture and collect the precipitated solid by vacuum filtration.

-

Washing: Wash the filter cake with deionized water to remove any unreacted starting materials or soluble byproducts.

-

Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60°C) to prevent auto-oxidation, which can occur during dehydration at higher temperatures.[1]

Analytical Characterization and Quality Control

A suite of analytical techniques is required to confirm the identity, purity, and quality of the synthesized Ferrous Calcium Citrate.

Identity and Purity Assessment

| Technique | Purpose | Rationale & Expected Results |

| Elemental Analysis (ICP-OES/AAS) | To accurately quantify the percentage of iron and calcium. | This confirms the stoichiometric composition of the complex. Expected values for Fe(CaC₆H₅O₇)₂·4H₂O are approximately 9.5% iron and 13.7% calcium.[1] |

| FTIR Spectroscopy | To confirm the presence of citrate and its coordination to the metal ions. | The spectrum should show characteristic carboxylate (COO⁻) stretches shifted from their positions in free citric acid, indicating ionic bonding/coordination. |

| X-Ray Diffraction (XRD) | To determine the crystallinity of the product. | A distinct diffraction pattern serves as a fingerprint for the crystalline solid, confirming its phase purity and distinguishing it from amorphous material or a simple mixture of starting materials.[1] |

Critical Quality Attribute: Ferrous vs. Ferric Iron Content

Maintaining iron in the more bioavailable ferrous (Fe²⁺) state is paramount. The presence of ferric (Fe³⁺) iron is a key impurity.

Protocol: Quantification of Iron Oxidation States by Solvent Extraction and ICP-MS

Rationale: This method provides a robust separation of Fe³⁺ from Fe²⁺, even in the presence of strong complexing agents like citrate, allowing for precise quantification.[9]

Procedure:

-

Sample Preparation: Dissolve a precisely weighed amount of Ferrous Calcium Citrate in an aqueous solution.

-

Selective Extraction of Fe³⁺: Use a solution of bis(2-ethylhexyl) hydrogen phosphate (HDEHP) in an immiscible organic solvent (e.g., n-heptane) to selectively extract Fe³⁺ from the aqueous sample. The Fe²⁺ remains in the aqueous phase.[9]

-

Phase Separation: Separate the aqueous phase (containing Fe²⁺) and the organic phase (containing Fe³⁺).

-

Back-Extraction of Fe³⁺: Strip the Fe³⁺ from the organic phase into a fresh aqueous solution using a strong acid.[9]

-

Quantification: Analyze the iron content in both final aqueous solutions (the original aqueous phase for Fe²⁺ and the back-extracted phase for Fe³⁺) using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

-

Calculation: Calculate the percentage of ferrous and ferric iron relative to the total iron content. A high-quality batch should have a very low percentage of ferric iron (e.g., <1%).[1]

In Vitro Evaluation of Bioavailability

In vitro models are indispensable for predicting the biological performance of an oral iron supplement before advancing to clinical studies.

Diagram: In Vitro Bioavailability Assessment Workflow

Caption: Workflow for assessing iron bioavailability using a Caco-2 cell model.

Protocol: In Vitro Digestion / Caco-2 Cell Model

Rationale: This widely accepted model simulates human digestion and subsequent absorption across the intestinal epithelium. Caco-2 cells form a monolayer that expresses iron transport proteins, and the formation of the iron-storage protein, ferritin, is a well-established marker of iron uptake.[10][11]

Procedure:

-

In Vitro Digestion:

-

Subject a known quantity of Ferrous Calcium Citrate to a two-stage simulated digestion process.

-

Gastric Phase: Incubate with pepsin at pH ~2.0 to simulate the stomach.

-

Intestinal Phase: Neutralize the pH and add pancreatin and bile salts to simulate the conditions of the small intestine.

-

-

Caco-2 Cell Exposure:

-

Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.

-

Apply the soluble fraction of the "digesta" from Step 1 to the apical side of the Caco-2 cell monolayer.

-

-

Iron Uptake Measurement:

-

After a defined incubation period (e.g., 24 hours), wash the cells to remove any surface-bound iron.

-

Lyse the cells to release their intracellular contents.

-

Quantify the total protein content of the cell lysate (e.g., using a BCA assay).

-

Measure the concentration of ferritin in the lysate using an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Expression:

-

Calculate the iron bioavailability as the amount of ferritin formed, normalized to the total cell protein content (e.g., ng ferritin / mg protein). This allows for direct comparison between different iron compounds.[10]

-

Applications and Future Directions

Ferrous calcium citrate is primarily indicated for the prevention and treatment of iron deficiency anemia, especially in populations with concurrent needs for calcium, such as during pregnancy.[3][12] It is often formulated in combination with folic acid to provide comprehensive prenatal support.[13][14]

Future research should focus on:

-

Formulation Optimization: Developing advanced oral dosage forms (e.g., enteric-coated or sustained-release tablets) to further enhance bioavailability and minimize any potential gastrointestinal side effects.

-

Comparative Clinical Trials: Conducting large-scale, randomized controlled trials to compare the efficacy and tolerability of Ferrous Calcium Citrate against a wider range of iron supplements in diverse patient populations.

-

Mechanistic Studies: Further elucidating the precise mechanism by which the citrate complex mitigates calcium-induced iron inhibition at the molecular level within the enterocyte.

References

- Ferrous calcium citrate complex.

-

Ferrous Calcium Citrate. Skanda Life Sciences. (2023-07-07). [Link]

-

Ferrous Calcium Citrate & Folic Acid Tablet. Invision Pharma Limited. [Link]

-

Ferrous calcium citrate | C12H10Ca2FeO14. PubChem. [Link]

-

Ferrous Calcium Citrate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]

-

Kiran, L. J., Pradeep, B. E., Raghuprasada, M. S., Harish Kumar, V. S., Pradeep, A. N., & Shivashankaramurthy, K. G. (2020). Comparative evaluation of efficacy of ferrous ascorbate and ferrous calcium citrate prepared in multidrug delivery system on haemoglobin status in anaemic pregnant women. International Journal of Medical Research and Review. [Link]

-

FERROUS CALCIUM CITRATE. precisionFDA. [Link]

-

Ferrous Calcium Citrate+folic Acid: Uses, Side Effects and Medicines. Apollo Pharmacy. [Link]

-

Ferrous Calcium Citrate And Folic Acid Tablet. Pavan Nutra. [Link]

- Method of making ferrous citrate.

-

Kiran, L. J., et al. (2020). Comparative evaluation of efficacy of ferrous ascorbate and ferrous calcium citrate prepared in multidrug delivery system on hae. International Journal of Medical Research and Review. [Link]

-

Glahn, R. P., Rassier, M., Goldman, M. I., Lee, O. A., & Cha, J. (2000). A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model. The Journal of nutritional biochemistry, 11(2), 62–68. [Link]

-

A comparison of iron availability from commercial iron preparations using an in vitro digestion / Caco-2 cell model. ResearchGate. (2000). [Link]

-

An, D., Yang, J., & Li, W. (2010). Determination of ferrous and ferric iron in aqueous biological solutions. Analytical biochemistry, 398(2), 249–255. [Link]

Sources

- 1. US2812344A - Ferrous calcium citrate complex - Google Patents [patents.google.com]

- 2. skandalifesciences.com [skandalifesciences.com]

- 3. globalcalcium.com [globalcalcium.com]

- 4. ijpccr.com [ijpccr.com]

- 5. Ferrous calcium citrate | C12H10Ca2FeO14 | CID 10097975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ferrous Calcium Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. GSRS [precision.fda.gov]

- 8. US3091626A - Method of making ferrous citrate - Google Patents [patents.google.com]

- 9. Determination of ferrous and ferric iron in aqueous biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Ferrous Calcium Citrate+folic Acid: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]

- 13. invisionpharma.com [invisionpharma.com]

- 14. Ferrous Calcium Citrate And Folic Acid Tablet at Best Price in Surat | Pavan Nutra [tradeindia.com]

An In-depth Technical Guide to Ferrous Calcium Citrate (C₁₂H₁₀Ca₂FeO₁₄)

Abstract: This technical guide provides a comprehensive overview of ferrous calcium citrate, a complex salt used primarily in nutritional supplementation and pharmaceutical formulations. The document delves into the nuanced chemical nature of the compound with the empirical formula C₁₂H₁₀Ca₂FeO₁₄, its synthesis, and the critical analytical methodologies required for its characterization. It further explores the compound's stability, bioavailability, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating protocols to ensure scientific integrity.

Introduction: Deconstructing Ferrous Calcium Citrate

Ferrous calcium citrate, represented by the molecular formula C₁₂H₁₀Ca₂FeO₁₄, is not a simple salt but rather a complex coordination compound.[1][2] The formula suggests a structure comprising two citrate anions, two calcium ions, and one ferrous (Fe²⁺) ion.[2] It is crucial for researchers to understand that this is an empirical formula, and the actual solid-state material may exist as a hydrated complex, often as Fe(CaC₆H₅O₇)₂·4H₂O.[1] This compound is valued for its ability to deliver both iron and calcium in a stable, tasteless, and bioavailable form, mitigating common side effects associated with other iron salts like ferrous sulfate, such as gastrointestinal distress.[1][3]

The citrate ligand, derived from citric acid, is a multidentate chelating agent, capable of forming stable complexes with various metal ions, including both iron and calcium.[4][5][6] The speciation of metal-citrate complexes in solution is highly dependent on factors such as pH and the molar ratio of metal to citrate.[5] This complexity underscores the importance of rigorous analytical characterization to ensure the quality, stability, and efficacy of ferrous calcium citrate as a raw material and in finished products.

Synthesis and Manufacturing of Ferrous Calcium Citrate

The synthesis of ferrous calcium citrate is designed to produce a stable, crystalline complex that is resistant to oxidation of the ferrous iron.[1] A common and effective method involves the reaction of mono-calcium citrate with metallic iron.[1] This process is advantageous as it directly incorporates the ferrous ion into the citrate complex, minimizing the presence of the less bioavailable ferric (Fe³⁺) form.

Synthesis Workflow

The following diagram outlines a typical laboratory-scale synthesis process for ferrous calcium citrate.

Caption: Workflow for the synthesis of ferrous calcium citrate.

Detailed Synthesis Protocol

Materials:

-

Citric Acid (Anhydrous)

-

Calcium Carbonate (CaCO₃)

-

Reduced Powdered Iron

-

Deionized Water

-

Isopropanol

Procedure:

-

Preparation of Mono-Calcium Citrate Solution:

-

Dissolve a specific molar quantity of citric acid in deionized water.

-

Slowly add an equimolar amount of calcium carbonate to the citric acid solution while stirring continuously. The reaction will produce carbon dioxide, so the addition should be gradual to avoid excessive foaming.

-

Continue stirring until the calcium carbonate has completely reacted to form a solution of mono-calcium citrate.[1]

-

-

Formation of the Ferrous Calcium Citrate Complex:

-

Isolation and Purification:

-

Filter the hot reaction mixture to separate the solid product.[1]

-

Wash the collected solid thoroughly with deionized water to remove any unreacted starting materials or soluble impurities.

-

Follow with a wash using isopropanol to aid in the drying process.[1]

-

Dry the final product at room temperature in a desiccator under atmospheric pressure.[1] The resulting product should be a colorless, tasteless, crystalline powder.[1]

-

Causality of Experimental Choices:

-

Use of Metallic Iron: Directly reacting metallic iron with the mono-calcium citrate solution favors the formation of the ferrous (Fe²⁺) state, which is more readily absorbed by the body than the ferric (Fe³⁺) state.[7]

-

Refluxing: Heating under reflux provides the necessary activation energy for the reaction and ensures that the reaction goes to completion, maximizing the yield of the desired complex.

-

Washing with Isopropanol: Isopropanol is used as a final wash because it is miscible with water and has a lower boiling point, facilitating faster drying of the product without the need for high temperatures that could induce oxidation.

Analytical Characterization

Rigorous analytical testing is imperative to confirm the identity, purity, and stability of ferrous calcium citrate. A multi-faceted approach employing various analytical techniques is recommended.

Identification and Structural Analysis

3.1.1 Elemental Analysis: Combustion analysis is a fundamental technique to determine the percentage of carbon and hydrogen. Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) should be employed to quantify the calcium and iron content.

| Element | Theoretical Percentage (for C₁₂H₁₀Ca₂FeO₁₄·4H₂O) |

| Calcium (Ca) | 13.67%[1] |

| Iron (Fe) | 9.53%[1] |

3.1.2 Spectroscopic Methods:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for confirming the presence of the citrate ligand and its coordination to the metal ions. The spectrum will show characteristic strong absorption bands for the carboxylate groups. The disappearance of the carbonyl stretching vibrations of free citric acid and the appearance of new bands corresponding to the coordinated carboxylate groups are key indicators of complex formation.[8]

-

X-ray Diffraction (XRD): XRD is essential for confirming the crystalline nature of the synthesized material. The diffraction pattern serves as a unique fingerprint for the compound and can be used to distinguish it from amorphous materials or simple mixtures of starting materials.[1]

Purity and Impurity Profiling

3.2.1 Determination of Ferrous and Ferric Iron: It is critical to quantify the ratio of ferrous to ferric iron, as the efficacy of the product is dependent on the ferrous content. A common method involves a redox titration with a standardized solution of a strong oxidizing agent like potassium permanganate or ceric sulfate. Spectrophotometric methods, such as the ferrozine assay, can also be adapted for this purpose.[9] A well-synthesized batch should have a very high percentage of iron in the ferrous state (e.g., >99.5%).[1]

3.2.2 Heavy Metals Analysis: The product must be tested for heavy metal impurities such as lead, mercury, arsenic, and cadmium. Methods outlined in pharmacopeias (e.g., USP, EP) should be followed, typically involving techniques like ICP-MS.

Physicochemical Properties

3.3.1 Loss on Drying (LOD): Thermogravimetric analysis (TGA) or the oven-drying method can be used to determine the water content, which is crucial for confirming the hydration state of the complex.[1][10] For Fe(CaC₆H₅O₇)₂·4H₂O, the theoretical loss of four water molecules corresponds to a specific weight loss percentage.[1]

3.3.2 Solubility and Stability: The stability of the complex across a range of pH values relevant to the gastrointestinal tract (pH 2-8) should be assessed.[7] This can be done by dissolving the compound in buffers of different pH and analyzing the concentration of dissolved iron and calcium over time.

Applications, Bioavailability, and Stability

Primary Applications

Ferrous calcium citrate is primarily used as a nutritional supplement for the prevention and treatment of iron deficiency anemia, particularly in populations with increased iron requirements such as pregnant women.[3][11] Its formulation is designed to provide a well-tolerated and effective source of both iron and calcium.

Bioavailability

The bioavailability of iron from ferrous calcium citrate has been shown to be favorable.[3][12] The citrate ligand helps to keep the iron soluble in the gastrointestinal tract, facilitating its absorption. Furthermore, the presence of calcium citrate can bind to dietary inhibitors of iron absorption, such as phytates and phosphates, thereby potentially enhancing iron uptake.[3] Studies have indicated that ferrous calcium citrate is well-absorbed, even in individuals with conditions that can impair nutrient absorption, such as Crohn's disease.[12]

Stability

A key advantage of ferrous calcium citrate is its stability against oxidation.[1] The chelation of the ferrous ion by the citrate ligands protects it from being readily oxidized to the ferric state, even upon exposure to air.[1] However, it is sensitive to direct sunlight and high temperatures, which can promote oxidation and degradation.[1] Dehydration of the complex can also lead to auto-oxidation.[1] Therefore, proper storage in cool, dark, and dry conditions is essential.

Conclusion

Ferrous calcium citrate (C₁₂H₁₀Ca₂FeO₁₄) is a complex coordination compound with significant utility in the pharmaceutical and nutraceutical industries. Its synthesis and characterization require a thorough understanding of coordination chemistry and the application of a range of analytical techniques. The insights and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively work with this important compound, ensuring the development of safe, stable, and efficacious products.

References

- Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJcZpFZnLBh2Zy1aEk5bMzJN2x-a3fUt0iyGb_6Sdui6FxwE-j4pUECK2myPXh5_u2NKzFSa6Jv0P43KUnBRkaOnevL4hz7d0x0LT9hybqicw02syIK4HjRVhVoyjrlQntdXevEOdLFQ==]

- US Patent 2812344A, Ferrous calcium citrate complex. Google Patents. [URL: https://patents.google.

- Ferrous calcium citrate | C12H10Ca2FeO14 | CID 10097975. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10097975]

- Revealing the nuclearity of iron citrate complexes at biologically relevant conditions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10744955/]

- Functional characterization and metal ion specificity of the metal-citrate complex transporter from Streptomyces coelicolor. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17307820/]

- Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v74-457]

- Ferrous Calcium Citrate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.com. [URL: https://www.pharmacompass.

- Molecular Formula C12h10ca2feo14 | Chemical Composition Of Ferrous Calcium Citrate. Tradeindia. [URL: https://www.tradeindia.

- Ferrous Calcium Citrate, CAS 2338 05 8 & 3522 50 7 Wholesale. Forward Science. [URL: https://www.forward-science.

- Synthesis, crystal structure, and characterization of two heterometallic transitionmetal citrate complexes [M=Co(II) and Cd(II)]. ResearchGate. [URL: https://www.researchgate.

- Comparative evaluation of efficacy of ferrous ascorbate and ferrous calcium citrate prepared in multidrug delivery system on hae. International Journal of Preclinical & Clinical Research. [URL: https://ijpccr.com/index.php/ijpccr/article/view/11]

- US Patent 3091626A, Method of making ferrous citrate. Google Patents. [URL: https://patents.google.

- Ferrous Calcium Citrate. Global Calcium. [URL: https://www.globalcalcium.

- Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability. MDPI. [URL: https://www.mdpi.com/2304-8158/7/11/178]

- Ferrus calcium citrate is absorbed better than iron bisglycinate in patients with Crohn's disease, but not in healthy controls. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16642219/]

- Determination of ferrous and ferric iron in aqueous biological solutions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20338570/]

- Method of Analysis for Calcium Citrate. Pharmaguideline. [URL: https://www.pharmaguideline.

- FERROUS CALCIUM CITRATE. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB1190311_EN.htm]

- FERROUS CALCIUM CITRATE. precisionFDA. [URL: https://precision.fda.gov/substances/4P1IZU59M5/constituents]

Sources

- 1. US2812344A - Ferrous calcium citrate complex - Google Patents [patents.google.com]

- 2. Ferrous calcium citrate | C12H10Ca2FeO14 | CID 10097975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpccr.com [ijpccr.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of ferrous and ferric iron in aqueous biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]

- 11. globalcalcium.com [globalcalcium.com]

- 12. Ferrus calcium citrate is absorbed better than iron bisglycinate in patients with Crohn's disease, but not in healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Ferrous Calcium Citrate

Abstract

Ferrous calcium citrate, a complex salt containing iron in its ferrous (Fe²⁺) state, is a compound of significant interest in pharmaceutical and nutraceutical applications, primarily for iron and calcium supplementation.[1][2] Its efficacy is intrinsically linked to its solubility and stability, which govern bioavailability and shelf-life. This guide provides a comprehensive technical overview of the critical factors influencing the solubility and stability of ferrous calcium citrate. It delves into the mechanistic underpinnings of its dissolution and degradation, offers detailed protocols for empirical characterization, and discusses the implications for formulation development. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the performance of formulations containing this important dual-nutrient source.

Introduction: The Critical Role of Physicochemical Properties

Ferrous calcium citrate has emerged as a valuable compound for addressing iron deficiency anemia, particularly in sensitive populations such as pregnant women.[2] Unlike simple ferrous salts that can cause gastrointestinal distress, the chelated nature of ferrous calcium citrate is designed to improve tolerance and absorption.[1][3] The citrate ligand not only enhances the solubility of ferrous iron but also helps to stabilize it against premature oxidation to the less bioavailable ferric (Fe³⁺) form.[3]

However, the "real-world" performance of ferrous calcium citrate is dictated by its behavior within a formulation and upon administration. Its solubility directly impacts the concentration of iron available for absorption in the gastrointestinal tract, while its stability ensures that the iron remains in the desired ferrous state from manufacturing to consumption.[3] Understanding and controlling these two parameters are therefore paramount for the development of effective and reliable products.

Chemical and Physical Properties of Ferrous Calcium Citrate

A foundational understanding of the molecule is essential before exploring its solubility and stability.

-

Structure: Ferrous calcium citrate is a complex salt where ferrous iron (Fe²⁺) and calcium (Ca²⁺) ions are chelated by citrate anions.[1][3] The citrate ion, being a tricarboxylic acid, can form multiple coordination bonds with metal cations, leading to a stable complex.[5]

-

Appearance: It is typically a colorless or grayish-green, tasteless powder.[1][6]

-

Hydration: The compound often exists in a hydrated form, with a common empirical formula being Fe(CaC₆H₅O₇)₂·4H₂O. The water of hydration plays a crucial role in its stability.[1]

Solubility Profile of Ferrous Calcium Citrate

The solubility of a substance is a measure of its ability to dissolve in a solvent. For orally administered drugs and nutrients, aqueous solubility is a key determinant of bioavailability.

Factors Influencing Solubility

The dissolution of ferrous calcium citrate is a dynamic process influenced by several environmental factors:

-

pH: The pH of the solvent is arguably the most critical factor. Citric acid has three pKa values, and the charge of the citrate ion changes with pH. In the acidic environment of the stomach, the citrate complex may dissociate, releasing ferrous ions.[3] The solubility of metal citrates is generally pH-dependent.[5]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7][8] This principle applies to ferrous calcium citrate, although the effect might be modest within the physiological temperature range.

-

Presence of Other Ions (Common Ion Effect): The presence of high concentrations of calcium or citrate ions from other sources in a formulation could potentially decrease the solubility of ferrous calcium citrate due to the common ion effect.[8]

-

Complexation: Citrate itself is a chelating agent, and its interaction with other metal ions in a solution can influence the overall solubility of the ferrous calcium citrate complex.[5]

Quantitative Solubility Data

Precise solubility data for ferrous calcium citrate is not extensively published in peer-reviewed literature under a wide range of conditions. However, related compounds like ferrous citrate are reported to have low solubility in water.[6] The table below provides a hypothetical framework for presenting solubility data that should be determined empirically.

| Condition | Solvent | Temperature (°C) | Solubility (g/L) |

| pH 2.0 | 0.1 M HCl | 25 | To be determined |

| pH 4.5 | Acetate Buffer | 25 | To be determined |

| pH 6.8 | Phosphate Buffer | 25 | To be determined |

| pH 7.4 | Phosphate Buffer | 37 | To be determined |

| Water | Deionized Water | 25 | To be determined |

Experimental Protocol: Kinetic Solubility Determination

This protocol outlines a method for determining the kinetic solubility of ferrous calcium citrate, which is often more relevant for predicting in vivo behavior than thermodynamic solubility.

Objective: To determine the concentration of dissolved ferrous calcium citrate over time in different biorelevant media.

Materials:

-

Ferrous calcium citrate powder

-

0.1 M HCl (pH ~1.2)

-

Phosphate buffered saline (PBS), pH 7.4

-

Magnetic stirrer and stir bars

-

HPLC with a suitable column (e.g., C18) or a UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Methodology:

-

Prepare a stock solution of ferrous calcium citrate of known concentration in a suitable solvent. This will be used for creating a calibration curve.

-

Prepare standard solutions of varying concentrations from the stock solution and generate a calibration curve using the chosen analytical method (HPLC or UV-Vis).

-

Add an excess amount of ferrous calcium citrate powder to a known volume of the test medium (e.g., 0.1 M HCl) at a controlled temperature (e.g., 37°C) with constant stirring.

-

At predetermined time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the suspension.

-

Immediately filter the aliquot through a 0.45 µm syringe filter to remove undissolved solids.

-

Dilute the filtrate if necessary and analyze the concentration of dissolved ferrous calcium citrate using the pre-established calibration curve.

-

Plot the concentration versus time to determine the kinetic solubility profile.

Causality and Self-Validation:

-

Why excess powder? To ensure that the solution remains saturated throughout the experiment.

-

Why immediate filtration? To prevent further dissolution or precipitation after sampling.

-

Why a calibration curve? To ensure accurate quantification of the analyte. The linearity of the calibration curve (R² > 0.99) validates the analytical method over the tested concentration range.

Stability of Ferrous Calcium Citrate

The primary stability concern for ferrous calcium citrate is the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion. Ferric iron is significantly less soluble and less bioavailable than ferrous iron.[3]

Factors Influencing Stability

-

Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.

-

Light: Exposure to light, particularly UV light, can catalyze the oxidation process.[1]

-

Moisture: The presence of water can facilitate the oxidation of ferrous ions. A patent for ferrous calcium citrate notes that removal of the water of hydration can lead to spontaneous auto-oxidation.[1]

-

Temperature: Elevated temperatures can increase the rate of oxidation.[1]

-

pH: The redox potential of the Fe³⁺/Fe²⁺ couple is pH-dependent, which in turn affects the rate of oxidation.[9][10]

A patent from 1957 claims that the hydrated crystalline complex of ferrous calcium citrate is very stable to air oxidation, with the ferrous content remaining substantially unchanged after six months of storage in air at ordinary temperatures without direct light.[1]

Experimental Protocol: Accelerated Stability Study

This protocol is designed to assess the stability of ferrous calcium citrate under accelerated conditions to predict its shelf-life.

Objective: To quantify the degradation of ferrous calcium citrate (i.e., oxidation of Fe²⁺ to Fe³⁺) over time under stressed conditions.

Materials:

-

Ferrous calcium citrate (solid powder and in solution)

-

Stability chambers (e.g., 40°C / 75% RH)

-

Analytical method to differentiate and quantify Fe²⁺ and Fe³⁺ (e.g., colorimetric method with 1,10-phenanthroline for Fe²⁺).[11][12]

Methodology:

-

Place samples of ferrous calcium citrate in both solid form and in a relevant aqueous solution into stability chambers under controlled temperature and humidity conditions (e.g., 40°C / 75% RH). Protect some samples from light using amber vials or aluminum foil to assess photosensitivity.

-

At specified time points (e.g., 0, 1, 3, 6 months), remove samples for analysis.

-

For solid samples, dissolve a precisely weighed amount in a suitable deoxygenated solvent.

-

Quantify the amount of ferrous iron remaining using a validated analytical method. A common method involves complexing the Fe²⁺ with 1,10-phenanthroline to form a colored complex that can be measured spectrophotometrically.[11][12]

-

Calculate the percentage of ferrous iron remaining relative to the initial time point.

Causality and Self-Validation:

-

Why accelerated conditions? To shorten the time required to observe degradation and to predict long-term stability.

-

Why both solid and solution? To assess the stability of the drug substance itself and its stability in a potential formulation.

-

Why a validated analytical method? To ensure that the measurements are accurate, precise, and specific for the ferrous form of iron. The method should include controls to demonstrate that the reagents themselves do not cause oxidation.

Analytical Methods for Characterization

Robust analytical methods are essential for accurately determining the solubility and stability of ferrous calcium citrate.

-

Quantification of Total Iron: Techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the total iron content. A titrimetric method can also be employed where iodine is liberated from potassium iodide by the ferric ion (after oxidation of any ferrous iron) and then titrated with sodium thiosulfate.[13]

-

Quantification of Ferrous Iron (Fe²⁺): A widely used method is UV-Vis spectrophotometry based on the reaction of ferrous iron with 1,10-phenanthroline to form a stable, orange-red complex.[11] This method is specific for Fe²⁺.

-

Quantification of Ferric Iron (Fe³⁺): The ferric iron content can be determined by subtracting the ferrous iron content from the total iron content.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods can be developed to separate and quantify citrate and potentially other related organic impurities.

Implications for Drug Development and Formulation

The physicochemical properties of ferrous calcium citrate have direct consequences for formulation strategies:

-

Excipient Selection: Excipients should be chosen carefully to avoid those that could accelerate the oxidation of ferrous iron. Antioxidants, such as ascorbic acid, may be included in formulations to protect the ferrous state.[3][9]

-

Dosage Form: For solid dosage forms like tablets or capsules, controlling the moisture content is crucial.[1] For liquid formulations, controlling the pH and protecting the product from light and oxygen are critical.

-

Packaging and Storage: Ferrous calcium citrate and its formulations should be stored in well-closed containers, protected from light, and kept in a dry place at room temperature.[6] The use of oxygen-scavenging packaging materials could also be considered for liquid formulations.

Conclusion

The solubility and stability of ferrous calcium citrate are interdependent properties that are fundamental to its therapeutic efficacy. A thorough understanding of the factors that influence these properties, coupled with robust experimental characterization, is essential for the successful development of stable and bioavailable formulations. By carefully controlling parameters such as pH, moisture, and exposure to light and oxygen, formulators can ensure that products containing ferrous calcium citrate deliver the intended dose of both iron and calcium effectively and safely.

Visualizations

Caption: Experimental workflow for determining the kinetic solubility of Ferrous Calcium Citrate (FCC).

Caption: Key environmental factors influencing the oxidative stability of Ferrous Calcium Citrate.

References

- Redox Properties and Activity of Iron–Citrate Complexes: Evidence for Redox Cycling. Chemical Research in Toxicology.

- Redox Properties and Activity of Iron Citrate Complexes: Evidence for Redox Cycling.

- Influence of Complex Structure on the Biodegradation of Iron-Citr

- What is the mechanism of Sodium Ferrous Citrate?.

- Hydroxyl radical formation from the auto-reduction of a ferric citr

- Ferrous calcium citrate complex.

- FERRIC AMMONIUM CITR

- Citr

- Research Progress in the Industrial Crystallization of Citr

- Factors Affecting Solubility. BYJU'S.

- Unit 4: Solubility and Factors Affecting Solubility. Lander University.

- Ferrous Calcium Citr

- Factors that Affect Solubility. Chemistry LibreTexts.

- Ferrous Citr

- Composition and Stability of Iron and Copper Citrate Complexes in Aqueous Solution. Canadian Journal of Chemistry.

- Iron (II)

- FERROUS CALCIUM CITR

- Ferrus calcium citrate is absorbed better than iron bisglycinate in patients with Crohn's disease, but not in healthy controls. PubMed.

- Ferrous calcium citr

- Method of Analysis for Calcium Citr

- Quantitative Analysis of Iron. Chemistry LibreTexts.

- (PDF) Iron (II) Citrate Complex as a Food Supplement: Synthesis, Characterization and Complex Stability.

Sources

- 1. US2812344A - Ferrous calcium citrate complex - Google Patents [patents.google.com]

- 2. globalcalcium.com [globalcalcium.com]

- 3. What is the mechanism of Sodium Ferrous Citrate? [synapse.patsnap.com]

- 4. Ferrous calcium citrate | C12H10Ca2FeO14 | CID 10097975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. lohmann-minerals.com [lohmann-minerals.com]

- 7. byjus.com [byjus.com]

- 8. chemistrytalk.org [chemistrytalk.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. fao.org [fao.org]

An In-depth Technical Guide to Ferrous Calcium Citrate: Discovery, Properties, and Clinical Significance

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ferrous calcium citrate is a unique chelated mineral complex developed in the mid-20th century to address the dual challenges of iron and calcium supplementation. Historically, the co-administration of these essential minerals has been problematic due to the well-documented inhibitory effect of calcium on iron absorption. This guide provides a comprehensive technical overview of ferrous calcium citrate, from its initial discovery and the scientific rationale behind its creation to its synthesis, physicochemical properties, and proposed mechanism of action. We will delve into the available clinical evidence regarding its efficacy and safety, particularly in the management of iron deficiency anemia in vulnerable populations. This document serves as a consolidated resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development who are interested in advanced mineral supplementation strategies.

Introduction: The Challenge of Co-supplementation of Iron and Calcium

Iron deficiency anemia remains a global health crisis, particularly affecting pregnant women, children, and the elderly. While oral iron supplementation, most commonly with ferrous sulfate, is the standard of care, its efficacy is often hampered by poor gastrointestinal tolerability, leading to low patient compliance. Concurrently, calcium supplementation is widely recommended for bone health, especially during pregnancy and in later life.

A significant challenge in nutritional science and clinical practice is the antagonistic interaction between iron and calcium. Numerous studies have demonstrated that calcium salts can significantly inhibit the absorption of non-heme iron.[1][2] This inhibition is thought to occur within the intestinal lumen, where calcium competes for the same absorption pathways as iron.[3] This interaction poses a dilemma for clinicians treating patients with concurrent deficiencies. It was in this context that the concept of a single molecule containing both iron and calcium in a bioavailable form emerged as a novel therapeutic strategy.

Discovery and History of Ferrous Calcium Citrate

Ferrous calcium citrate was developed as a solution to the aforementioned challenges of iron supplementation, namely gastrointestinal side effects and the inhibitory effect of calcium. The invention of this complex is detailed in a 1957 patent, which describes a "stable, tasteless, therapeutic compound" designed to provide a bioavailable source of both calcium and ferrous iron.[4]

The primary objectives behind its development were:

-

To create a stable ferrous iron compound: Ferrous (Fe2+) iron is more readily absorbed than ferric (Fe3+) iron, but it is also prone to oxidation. The patent for ferrous calcium citrate highlights its stability against air oxidation.[4]

-

To improve gastrointestinal tolerance: Conventional iron salts like ferrous sulfate are notorious for causing side effects such as nausea, constipation, and epigastric distress. The new complex was intended to be gentler on the digestive system.[4]

-

To overcome the calcium-iron absorption antagonism: The inventors hypothesized that by complexing iron and calcium with citrate in a single molecule, the mutual interference between the two minerals during absorption could be minimized.[4]

The initial patent described the successful use of the complex in pregnant women, noting consistent and rapidly progressive gains in hemoglobin without incidences of intolerance or other side effects.[4]

Physicochemical Properties and Characterization

Ferrous calcium citrate is a complex salt with the empirical formula Fe(CaC₆H₅O₇)₂·4H₂O, as described in the foundational patent.[4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀Ca₂FeO₁₄ (anhydrous) | [5] |

| Molecular Weight | 514.20 g/mol (anhydrous) | [5] |

| Appearance | Colorless, tasteless, crystalline powder | [4] |

| Stability | Stable to air oxidation at room temperature.[4] Dehydration at elevated temperatures can lead to auto-oxidation.[4] |

Structural Elucidation

The proposed structure involves citrate ions chelating both a central ferrous iron atom and two calcium atoms. The patent suggests that four molecules of water are bound by coordinate covalencies to the metal atoms.[4]

Caption: Conceptual representation of the Ferrous Calcium Citrate complex.

Modern Analytical Characterization (Inferred)

While specific, published data from modern analytical techniques for ferrous calcium citrate are scarce, a comprehensive characterization for a compound of this nature would typically involve the following methods:

-

X-Ray Powder Diffraction (XRPD): To confirm the crystalline nature of the compound and identify its specific crystal lattice structure.[6] This technique is crucial for distinguishing the complex from a simple mixture of starting materials.

-

Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and confirm the coordination of the carboxylate and hydroxyl groups of the citrate molecule to the ferrous and calcium ions.

-

UV-Vis Spectroscopy: To analyze the electronic transitions of the ferrous ion within the complex.[7]

-

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be used to determine the number of water molecules of hydration and to study the thermal stability and decomposition profile of the complex.[6][8] This is particularly relevant given the patent's observation that dehydration leads to oxidation.[4]

Synthesis of Ferrous Calcium Citrate

The synthesis of ferrous calcium citrate, as detailed in the original patent, is a multi-step process designed to yield the crystalline complex.[4]

Experimental Protocol

The following protocol is an adaptation of the methodology described in US Patent 2,812,344A.[4]

Step 1: Formation of Mono-Calcium Citrate Solution

-

Prepare a solution of citric acid monohydrate in water (e.g., 420g in 3 liters).

-

Create a suspension of finely powdered calcium carbonate in water (e.g., 200g in 1 liter).

-

While rapidly stirring the citric acid solution, slowly add the calcium carbonate suspension.

-

Continue stirring at room temperature for approximately 30 minutes, or until the turbidity of the mixture has significantly decreased. This indicates the formation of soluble mono-calcium citrate.

Step 2: Chelation with Ferrous Iron

-

To the mono-calcium citrate solution from Step 1, slowly add reduced powdered iron (e.g., 57.3g) while maintaining rapid stirring.

-

After the iron addition is complete, heat the mixture to boiling.

-

Reflux the mixture with continuous stirring for approximately 5 hours. During this time, the ferrous calcium citrate complex will form and precipitate out of the solution.

Step 3: Isolation and Purification

-

Filter the hot reaction mixture to collect the solid product.

-

Wash the collected solid thoroughly with hot water to remove any unreacted starting materials and soluble byproducts.

-

Perform a final wash with isopropanol to aid in drying.

-

Dry the final product at room temperature in a desiccator at atmospheric pressure to yield the colorless, crystalline ferrous calcium citrate complex.

Caption: Experimental workflow for the synthesis of Ferrous Calcium Citrate.

Mechanism of Absorption and Bioavailability

The primary rationale for the development of ferrous calcium citrate was to mitigate the inhibitory effect of calcium on iron absorption. The proposed mechanism centers on the behavior of the complex in the gastrointestinal tract.

Proposed Mechanism of Action

It is hypothesized that upon oral administration, ferrous calcium citrate dissociates into ferrous iron and calcium citrate.[9] In the presence of dietary inhibitors of iron absorption, such as phytates and phosphates found in plant-based foods, the liberated calcium citrate moiety is thought to act as a "sacrificial lamb."[10][11] The calcium citrate preferentially binds to these inhibitors, forming insoluble complexes. This action effectively reduces the concentration of free phytates and phosphates in the intestinal lumen, thereby preventing them from binding to the ferrous iron and rendering it non-absorbable.[9] This leaves a greater amount of ferrous iron free to be absorbed by the divalent metal transporter 1 (DMT1) on the surface of enterocytes.

Caption: Proposed mechanism for enhanced iron absorption with Ferrous Calcium Citrate.

Clinical Efficacy and Safety

The clinical utility of ferrous calcium citrate has been evaluated, particularly in the context of iron deficiency anemia during pregnancy.

Comparative Clinical Study

A significant open-label, observational study compared the efficacy and safety of ferrous calcium citrate with ferrous ascorbate in anemic pregnant women over a two-month period.[9]

Study Design:

-

Group A: Received ferrous calcium citrate (providing 50 mg elemental iron).

-

Group B: Received ferrous ascorbate (providing 100 mg elemental iron).

Key Findings:

-

Efficacy: Both groups showed a significant increase in mean serum hemoglobin and ferritin levels. Despite the lower elemental iron dose, the ferrous calcium citrate group showed considerable improvements in laboratory parameters, which the authors attributed to potentially higher absorption rates.[9]

-

Safety and Tolerability: A notable difference was observed in the side effect profile. Of the total adverse drug events reported, only 42% occurred in the ferrous calcium citrate group, compared to 58% in the ferrous ascorbate group. Adverse events such as nausea, vomiting, and gastric irritation were reported more frequently in the ferrous ascorbate group.[9]

Quantitative Outcomes from the Study:

| Parameter | Ferrous Calcium Citrate (Group A) | Ferrous Ascorbate (Group B) |

| Elemental Iron Dose | 50 mg | 100 mg |

| Baseline Hemoglobin (g/dL) | 8.75 ± 0.65 | 8.82 ± 0.59 |

| Hemoglobin at 2 Months (g/dL) | 10.74 ± 0.53 | 10.82 ± 0.45 |

| Mean Increase in Hemoglobin (g/dL) | 1.99 | 2.00 |